
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Overview
Description
“2-(2-oxopyrrolidin-1-yl)butanoic Acid” is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid .
Synthesis Analysis
The synthesis of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” involves several steps. The compound has been obtained by direct reaction of potassium-hexabromidoplatinate (IV) with neutralized ethylenediamine-N,N’-di-S,S-2- (3-methyl)butanoic acid (H-2-S,S-eddv) .Molecular Structure Analysis
The molecular formula of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-6 (8 (11)12)9-5-3-4-7 (9)10/h6H,2-5H2,1H3, (H,11,12) .Chemical Reactions Analysis
The chemical reactions involving “2-(2-oxopyrrolidin-1-yl)butanoic Acid” are complex and varied. For instance, it has been used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides .Physical And Chemical Properties Analysis
“2-(2-oxopyrrolidin-1-yl)butanoic Acid” has a molecular weight of 171.19 g/mol . It is a solid at room temperature .Scientific Research Applications
Neuroscience Research
2-(2-oxopyrrolidin-1-yl)butanoic Acid: is an important compound in neuroscience research due to its structural similarity to the neurotransmitter GABA. It’s been used in the study of various neurological disorders and is a key intermediate in the synthesis of Levetiracetam , a medication used to treat epilepsy .
Biochemistry
Biochemically, 2-(2-oxopyrrolidin-1-yl)butanoic Acid is utilized in enzyme assays, particularly in the study of lipases. It’s used to understand enzyme kinetics and substrate specificity, which can be applied in designing drugs and understanding metabolic pathways .
Industrial Applications
Industrially, the compound finds applications in the synthesis of nootropic drugs like Piracetam , which are known for their cognitive-enhancing effects. It’s also used in the production of various enantiomerically pure pharmaceuticals through biocatalysis.
Environmental Impact Studies
The environmental impact of 2-(2-oxopyrrolidin-1-yl)butanoic Acid and its derivatives is studied to understand their biodegradation and potential effects on ecosystems. This is important for assessing the ecological footprint of pharmaceuticals .
Medical Research
In medical research, this compound is explored for its therapeutic potential beyond epilepsy treatment. Its effects on cognitive function make it a candidate for treating a range of neurological conditions.
Chemical Synthesis
2-(2-oxopyrrolidin-1-yl)butanoic Acid: is a versatile building block in chemical synthesis. It’s used to create a variety of complex molecules, including those with potential pharmacological activities .
Analytical Chemistry
In analytical chemistry, it’s used as a reference compound for chromatographic analysis and quality control of pharmaceuticals. Its well-characterized properties make it suitable for method development and validation .
Future Directions
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGAONBTQRGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67118-31-4 | |
| Record name | Levetiracetam acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

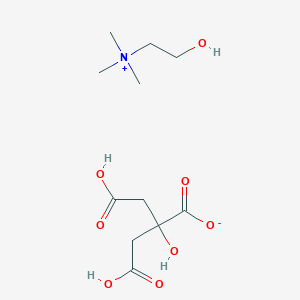
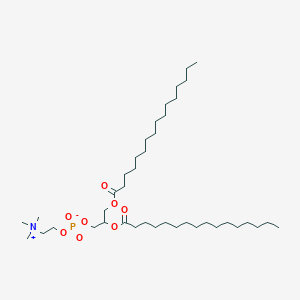


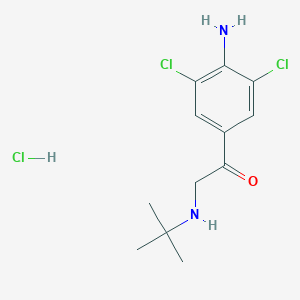
![8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One](/img/structure/B195747.png)
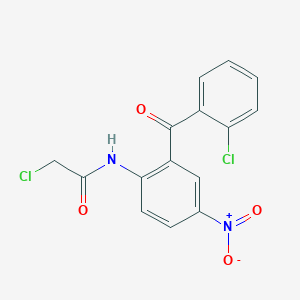
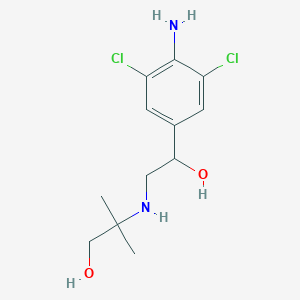
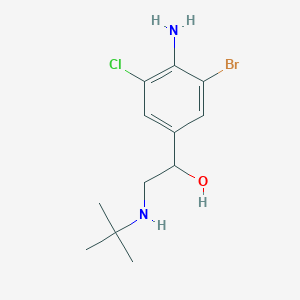

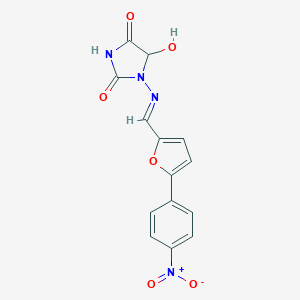

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
